molecular formula C43H54N6O17S5 B13119043 [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

Cat. No.: B13119043
M. Wt: 1087.3 g/mol
InChI Key: FHDMRCBKJBDBDR-INKMGEERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Breakdown and Stereochemical Descriptors

The systematic IUPAC name of this compound provides a complete description of its molecular architecture and stereochemical configuration. The primary sulfonium cation is designated as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium , while the counterions are 4-methylbenzenesulfonate and 4-methylbenzenesulfonic acid .

Breaking down the cation:

  • The sulfonium center is bonded to three groups:
    • A (3S)-3-amino-3-carboxypropyl side chain (derived from L-methionine).
    • A [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl group (the adenosine moiety).
    • A methyl group.

Stereochemical descriptors specify the absolute configuration:

  • 3S for the amino acid side chain, consistent with L-methionine’s chirality.
  • 2S, 3S, 4R, 5R for the ribose ring, indicating the stereochemistry of the hydroxyl groups and the adenosine linkage.

The anion component comprises 4-methylbenzenesulfonate (tosylate) and 4-methylbenzenesulfonic acid , which stabilize the sulfonium cation through ionic interactions.

IUPAC Component Structural Role Stereochemical Descriptors
(3S)-3-amino-3-carboxypropyl Methionine-derived side chain 3S (L-configuration)
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl Adenosine moiety 2S, 3S, 4R, 5R (ribose)
Methylsulfanium Central sulfonium group N/A
4-methylbenzenesulfonate Counterion Planar aromatic ring

Comparative Analysis of Trivial Names and Research Designations

This compound is recognized by multiple trivial and research-specific designations, reflecting its relationship to S-adenosylmethionine (SAM) and its salt forms:

  • S-Adenosyl-L-methionine tosylate : The term "tosylate" refers to the 4-methylbenzenesulfonate counterion, a common stabilizing agent for sulfonium compounds.
  • SAM p-toluenesulfonate salt : Emphasizes the para-methyl substitution on the benzene ring of the sulfonate group.
  • AdoMet tosylate : Derived from "adenosylmethionine," abbreviated in biochemical contexts.

Research designations include:

  • CAS 52248-03-0 : Associated with the tosylate salt form.
  • CAS 71914-80-2 : Alternate registry entry for the p-toluenesulfonate variant.
Trivial Name Basis of Nomenclature Key Feature
S-Adenosyl-L-methionine tosylate Functional group + counterion Tosylate stabilization
SAM p-toluenesulfonate salt Acronym + counterion Para-methyl group
Ademetionine tosylate INN (International Nonproprietary Name) Pharmacological context

These names highlight the compound’s role as a stabilized SAM analogue, critical for enzymatic methyltransferase studies.

Structural Relationship to S-Adenosylmethionine (SAM) Analogues

The core structure aligns with SAM, a universal methyl donor in biological systems, but differs in its counterion configuration:

  • SAM Analogue Core :

    • Sulfonium center : Essential for methyl group transfer.
    • Adenosine moiety : Provides binding affinity for enzyme active sites.
    • Methionine backbone : Determines stereochemical specificity.
  • Modifications in This Compound :

    • Replacement of SAM’s typical counterions (e.g., disulfate) with 4-methylbenzenesulfonate and 4-methylbenzenesulfonic acid enhances stability and solubility.
    • The tosylate group introduces a hydrophobic aromatic component, affecting crystallization behavior.
Feature SAM Disulfate SAM Tosylate
Counterions Sulfate groups Tosylate + sulfonic acid
Solubility High in water 250 mg/mL in water
Stability Prone to degradation Enhanced thermal stability

Properties

Molecular Formula

C43H54N6O17S5

Molecular Weight

1087.3 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.4C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);4*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1

InChI Key

FHDMRCBKJBDBDR-INKMGEERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this sulfonium compound typically follows a multi-step organic synthesis approach, involving:

  • Construction of the adenosine moiety with correct stereochemistry.
  • Introduction of the methylsulfonium group on the 5’-position of adenosine.
  • Attachment of the 3-amino-3-carboxypropyl side chain.
  • Formation of the 4-methylbenzenesulfonate salt for isolation.

Key Synthetic Steps

Step 1: Synthesis of Adenosine Derivative

  • The starting material is often adenosine or a protected form of it.
  • The ribose sugar is maintained in a stereochemically defined form (2S,3S,4R,5R).
  • Protection/deprotection strategies are employed to selectively functionalize the 5’-hydroxyl group.

Step 2: Introduction of the Methylsulfonium Group

  • The 5’-hydroxyl group of adenosine is converted into a good leaving group (e.g., tosylate using p-toluenesulfonyl chloride).
  • Nucleophilic substitution with methylthiol or methylsulfide derivatives introduces the methylsulfanium moiety.
  • Oxidation of the methylsulfide to methylsulfonium can be achieved under controlled conditions.

Step 3: Attachment of the 3-Amino-3-Carboxypropyl Side Chain

  • The side chain is introduced via alkylation or substitution reactions using protected amino acid derivatives.
  • The stereochemistry at the 3-position is controlled to ensure the (3S) configuration.
  • Protection groups on the amino and carboxyl groups are used during synthesis and removed in the final steps.

Step 4: Formation of the 4-Methylbenzenesulfonate Salt

  • The free base sulfonium compound is reacted with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to form the tosylate salt.
  • This salt form enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of adenosine 5’-OH TBDMS-Cl, imidazole, DMF >90 Protects hydroxyls except 5’-OH
2 Tosylation of 5’-OH p-Toluenesulfonyl chloride, pyridine, 0°C 85-93 Forms 5’-tosylate intermediate
3 Nucleophilic substitution Methylthiol or methyl sulfide, base 70-80 Introduces methylsulfide group
4 Oxidation to sulfonium Peracids (e.g., m-CPBA), controlled temp 75-85 Converts sulfide to sulfonium salt
5 Side chain attachment Protected 3-amino-3-carboxypropyl halide, base 60-75 Alkylation with stereocontrol
6 Deprotection and salt formation Acidic conditions, p-toluenesulfonic acid 80-90 Final salt crystallization

Notes on Scalability and Practical Considerations

  • The tosylation step is critical and generally proceeds smoothly with tertiary alcohols in this context, as supported by comparative studies on tosylation efficiency.
  • The stereochemical integrity of the sugar moiety must be preserved throughout the synthesis, requiring mild conditions during substitution and oxidation.
  • Oxidation to the sulfonium salt must be controlled to prevent over-oxidation or degradation.
  • The final salt formation with 4-methylbenzenesulfonic acid enhances compound stability and is a standard approach in preparing sulfonium salts for pharmaceutical use.

Detailed Research Findings and Analytical Data

Analytical Characterization

  • NMR Spectroscopy (1H, 13C): Confirms the presence of the adenine ring, ribose protons, and methylsulfonium signals.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~399.15 g/mol for the cation.
  • X-ray Crystallography: Used to confirm stereochemistry and salt formation with 4-methylbenzenesulfonate.
  • HPLC Purity: Typically >98% after final purification steps.

Summary Table of Preparation Method Features

Feature Description Reference/Notes
Starting Material Adenosine or protected adenosine derivatives Commercially available or synthesized
Key Intermediate 5’-O-tosyladenosine Tosylation step critical
Sulfonium Introduction Nucleophilic substitution with methylthiol, then oxidation Controlled oxidation conditions needed
Side Chain Attachment Alkylation with protected amino acid derivatives Stereochemical control essential
Salt Formation Reaction with 4-methylbenzenesulfonic acid Enhances stability and crystallinity
Typical Yields 60-93% per step, overall moderate to good Depends on reaction optimization
Analytical Confirmation NMR, MS, X-ray, HPLC Ensures purity and stereochemistry

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The sulfonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxylic acid groups may produce alcohols.

Scientific Research Applications

Structure and Composition

The compound has the following characteristics:

  • Molecular Formula : C22H30N6O8S2
  • Molecular Weight : 571 Da
  • IUPAC Name : (3S)-3-amino-3-carboxypropylmethylsulfanium 4-methylbenzenesulfonate
  • CAS Number : 52248-03-0

Physical Properties

PropertyValue
LogP-5.32
Heavy Atoms Count38
Rotatable Bonds Count8
Polar Surface Area (Å)183
Hydrogen Bond Acceptors10
Hydrogen Bond Donors5

These properties indicate a highly polar compound with multiple functional groups that may facilitate interactions with biological molecules.

Biochemical Research

The compound's structure suggests that it may play a role as a substrate or inhibitor in enzymatic reactions. Its similarity to nucleosides positions it as a potential candidate for studying nucleic acid metabolism and related enzymatic pathways.

Case Study: Nucleoside Analogues

Research has shown that similar compounds can act as inhibitors of nucleoside transporters, which are crucial for cellular uptake of nucleosides. This could open avenues for developing antiviral or anticancer therapies by targeting nucleotide metabolism.

Pharmacological Applications

Given its structural features, the compound may exhibit pharmacological activity. Its sulfonium group suggests potential interactions with biological systems that could lead to therapeutic effects.

Case Study: Antiviral Activity

In studies involving purine derivatives, compounds structurally related to this one have demonstrated antiviral properties against various viruses by inhibiting viral replication mechanisms. Further exploration of this compound could yield insights into new antiviral agents.

Drug Development

The unique properties of this compound make it suitable for drug formulation and development. Its solubility and stability can be optimized for use in pharmaceutical applications.

Case Study: Formulation Strategies

Recent advancements in drug delivery systems have utilized similar compounds to enhance bioavailability and targeted delivery of therapeutics. Research focusing on modifying the solubility profile of this compound could lead to improved formulations for clinical use.

Mechanism of Action

The mechanism of action of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and carboxy groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function. The sulfonium group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below summarizes key structural and functional differences:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Role Stability/Applications Reference
Target Compound ~399.45 Sulfonium, adenine, carboxypropyl, tosylate Potential methyl donor or enzyme cofactor Improved stability via tosylate
S-Adenosylmethionine (SAMe) 398.44 Sulfonium, adenine, methionine backbone Universal methyl donor Clinically used but unstable
[(3R)-3-Amino-3-carboxypropyl]-... (Isomer) 399.45 (3R) stereochemistry in carboxypropyl Unknown Stereochemical differentiation
Sulfanyl Analog () Not reported Sulfanyl group replaces sulfonium Unknown Altered redox reactivity
ADP () 516.36 Phosphate groups, adenine Energy transfer in metabolism High polarity, stable in solution
Key Observations:

SAMe Comparison :

  • The target compound and SAMe share the sulfonium-adenine core but differ in the side chain: SAMe has a methionine-derived backbone, while the target compound features a carboxypropyl group. This modification may alter substrate specificity in methylation reactions .
  • The tosylate counterion in the target compound likely improves stability compared to SAMe, which is prone to decomposition in aqueous solutions .

Stereoisomerism :

  • The (3S) configuration in the target compound contrasts with the (3R) isomer in . Such stereochemical differences can significantly impact binding affinity to enzymes like CARM1 (co-activator-associated arginine methyltransferase 1), though experimental validation is pending .

Functional Group Variations: The sulfanyl analogue () replaces the sulfonium group with a sulfanyl (-S-) moiety, eliminating the positive charge.

Methodological Approaches for Comparison

Computational Similarity Metrics
  • Tanimoto and Dice Coefficients : These indices (0.5–1.0) quantify structural overlap using Morgan fingerprints or MACCS keys. The target compound and SAMe likely exhibit high similarity (>0.7) due to shared adenine-sulfonium motifs but lower scores (<0.5) with ADP or sulfanyl analogues .
  • Murcko Scaffolds : Both the target compound and SAMe share a common adenine-oxolane scaffold, classified under the same structural motif. In contrast, ADP’s diphosphate group places it in a distinct chemotype cluster .
Proteomic Interaction Signatures (CANDO Platform)
  • The CANDO platform predicts that the target compound and SAMe will exhibit similar proteomic interaction profiles due to their shared sulfonium-adenine core. However, the carboxypropyl side chain may introduce unique interactions with enzymes like glutamate carboxypeptidase II or folate receptors .

Biological Activity

The compound known as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid is a complex organic molecule with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H23N6O9S2C_{15}H_{23}N_6O_9S^2, and it features a unique structure that includes a sulfonium group and multiple hydroxyl groups. This structural complexity contributes to its biological activity.

PropertyValue
Molecular Weight445.51 g/mol
Structure[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
SolubilitySoluble in water
StabilityStable under physiological conditions

The biological activity of this compound is largely attributed to its role as a methyl donor in biological systems. It is structurally related to S-Adenosylmethionine (SAM) , a crucial methyl donor involved in various methylation reactions within the body. The compound may inhibit or modulate the activity of specific methyltransferases, impacting gene expression and protein function.

Key Mechanisms:

  • Methylation of RNA : Similar to SAM, this compound can potentially methylate RNA molecules, affecting their stability and translation.
  • Inhibition of Viral Replication : Research has indicated that compounds similar to SAM can inhibit viral replication by disrupting the interaction between viral proteins and RNA substrates essential for replication .
  • Regulation of Gene Expression : By acting as a methyl donor, it may influence epigenetic modifications that regulate gene expression patterns.

Biological Activity in Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Inhibition of Viral Enzymes :
    • A study demonstrated that derivatives of this compound could inhibit the activity of nonstructural proteins in RNA viruses such as SARS-CoV-2. The inhibition was linked to the disruption of methylation processes critical for viral RNA stability .
  • Effects on Cellular Metabolism :
    • In vitro studies showed that treatment with this compound led to altered cellular metabolism in human cell lines, suggesting potential applications in metabolic disorders .
  • Antitumor Activity :
    • Preliminary investigations indicated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Potential Therapeutic Applications

Given its mechanisms of action and biological activities, the compound shows promise in several therapeutic areas:

  • Antiviral Therapy : Its ability to inhibit viral replication positions it as a candidate for developing antiviral drugs targeting RNA viruses.
  • Cancer Treatment : The antitumor properties suggest potential use in oncology as a chemotherapeutic agent.
  • Metabolic Disorders : Its role in regulating metabolic pathways could be explored for treating conditions like obesity or diabetes.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The compound shares structural similarities with S-adenosylmethionine (SAM-e) derivatives. Synthesis typically involves enzymatic methylation of methionine or chemical coupling of adenosine with sulfonium precursors. Key steps include:

  • Counterion exchange : Replace unstable counterions (e.g., chloride) with 4-methylbenzenesulfonate to enhance stability .
  • Characterization : Use high-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) in positive-ion mode (as in ) and 1^1H/13^13C NMR to confirm stereochemistry and purity .

Q. How can researchers ensure compound stability during experimental workflows?

Instability arises from sulfonium bond hydrolysis and oxidation. Mitigation strategies include:

  • Storage : Lyophilized storage at -80°C under inert gas (argon).
  • Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with 1 mM EDTA to chelate metal ions that catalyze degradation .
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent oxidation .

Q. What analytical techniques validate compound purity and concentration?

  • HPLC-MS : Use a C18 column with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) and monitor m/z 399.1 ([M+H]+^+) for quantification .
  • UV-Vis : Detect absorbance at 260 nm (adenine moiety) for rough concentration estimates .

Advanced Research Questions

Q. How to design experiments assessing its role in DNA methylation and gene regulation?

  • Target genes : Focus on GAD67 and RELN promoters, which show methylation-dependent expression changes in neuropsychiatric models .
  • Methods : Combine bisulfite sequencing (post-treatment) with qPCR to correlate methylation levels with mRNA downregulation. Include SAM-e as a positive control .

Q. How to resolve contradictions in its epigenetic efficacy across studies?

Discrepancies may arise from batch variability or experimental conditions. Solutions include:

  • Standardization : Use a single commercial source or in-house synthesis with rigorous QC.
  • Dose-response curves : Test 0.1–10 µM ranges to identify optimal concentrations for methylation in neuronal cell lines (e.g., SH-SY5Y) .

Q. What in silico approaches predict its interactions with methyltransferases?

  • Molecular docking : Use AutoDock Vina to model binding to human DNMT1 (PDB: 4WXX). Prioritize residues involved in SAM-e binding (e.g., Glu1169, Arg1312) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess sulfonium group stability in the active site .

Q. How do counterions (4-methylbenzenesulfonate) affect bioavailability?

  • Solubility : 4-methylbenzenesulfonate increases aqueous solubility compared to chloride salts but may reduce membrane permeability.
  • Experimental testing : Compare cellular uptake (e.g., LC-MS intracellular concentration) of sulfonate vs. chloride salts in Caco-2 monolayers .

Q. What structural analogs retain methyltransferase activity while improving stability?

  • Modifications : Replace the sulfonium group with carboxymethyl derivatives (e.g., SCM-SAH in ) or fluorinated analogs (e.g., Remdesivir-like phosphonates in ).
  • Activity assays : Test methyltransferase inhibition (e.g., DNMT1 activity kit) and compare IC50_{50} values .

Q. Can synergistic combinations enhance its neuropsychiatric efficacy?

  • Adjunctive therapies : Pair with L-methylfolate (to replenish tetrahydrobiopterin) or methionine (to boost endogenous SAM-e).
  • Validation : Measure serotonin/dopamine levels in rodent models (e.g., forced swim test) post-treatment .

Q. How to validate batch-to-batch consistency for in vivo studies?

  • Multi-omics profiling : Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to compare biological effects across batches.
  • Stability metrics : Track degradation products (e.g., homocysteine) via tandem MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.